2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol
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Overview
Description
2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol is an organic compound characterized by a benzene ring substituted with a tert-butyl group, a methylsulfanyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This reaction introduces the tert-butyl group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The methylsulfanyl group may contribute to the compound’s lipophilicity and ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylbenzene-1,4-diol: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
2,5-di-tert-butylbenzene-1,4-diol: Contains two tert-butyl groups, which may affect its reactivity and applications.
Uniqueness
2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol is unique due to the presence of both tert-butyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
139035-72-6 |
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Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-tert-butyl-5-methylsulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)7-5-9(13)10(14-4)6-8(7)12/h5-6,12-13H,1-4H3 |
InChI Key |
SFQFGFCMZLNHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)SC)O |
Origin of Product |
United States |
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